![molecular formula C7H4N4 B098145 1-Cyanobenzotriazole CAS No. 15328-32-2](/img/structure/B98145.png)
1-Cyanobenzotriazole
Overview
Description
1-Cyanobenzotriazole is a chemical compound that serves as a convenient source of the cyano group (NC) for C-cyanation reactions. It is involved in the synthesis of various organic molecules, including α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, alkylheterocycles, -diarylmethanes, and heterylcarbonitriles. The compound is known for its utility in organic synthesis due to its ability to introduce the cyano group into different molecular frameworks, which can be valuable in the development of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of 1-Cyanobenzotriazole and related compounds involves various organic synthesis techniques. For instance, 1-Isocyanomethylbenzotriazole, a related compound, can undergo Ugi type reactions to yield substituted α-aminomethyl tetrazoles, which can be cleaved under acidic conditions to produce the desired products . Additionally, the synthesis of cyano- and amidinobenzothiazole derivatives has been described, which involves the creation of compounds with antiproliferative effects on tumor cell lines . These synthetic methods are crucial for the development of new compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of 1-Cyanobenzotriazole and its derivatives plays a significant role in their biological activity and chemical reactivity. For example, the QSAR modeling of benzothiazole derivatives indicates that molecular polarizability and the distribution of pharmacophores on the molecular surface are important for activity . The molecular structure of 1-Cyanobenzotriazole allows for its use in C-cyanation reactions, providing a versatile tool for the introduction of the cyano group into various molecular scaffolds .
Chemical Reactions Analysis
1-Cyanobenzotriazole is involved in C-cyanation reactions with in situ-generated sp and sp² carbanions, leading to a wide range of organic compounds . The compound's reactivity is also demonstrated in the synthesis of 1,2,3-triazole and 1,2,3,4-tetrazole-fused glycosides and nucleosides through intramolecular 1,3-dipolar cycloaddition reactions . These reactions highlight the versatility of 1-Cyanobenzotriazole in organic synthesis and its potential for creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Cyanobenzotriazole and its derivatives are influenced by their molecular structures. For instance, the solubility of cyano derivatives in aqueous cell culture medium can affect their biological activity, as seen with certain benzothiazole derivatives that exhibited less pronounced antitumor activity due to poor solubility . Understanding these properties is essential for the design and development of new compounds with desired biological activities and chemical behaviors.
Scientific Research Applications
C-Cyanation Applications 1-Cyanobenzotriazole has been identified as a convenient source of NC for C-cyanation, interacting with in situ-generated sp and sp carbanions. This interaction results in the production of various compounds such as α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, alkylheterocycles, -diarylmethanes, and heterylcarbonitriles, often yielding good to high yields ranging from 55–78% (Katritzky, Akué-Gédu, & Vakulenko, 2006).
Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas 1-Cyanobenzotriazole is crucial in the synthesis of thioureas and N-acylthioureas. 1-Benzotriazole-1-carbothioamide, derived from 1-cyanobenzotriazole and hydrogen sulfide, is used to react with amines to yield thioureas. This process also involves the reactions of (benzotriazol-1-yl)carboximidamides and acyl- or arylaminocarbonyl- (benzotriazol-1-yl)carboximidamides with hydrogen sulfide, leading to the formation of corresponding thioureas and N-acylthioureas or N-carbamoylthioureas respectively (Katritzky, Kirichenko, Rogovoy, Kister, & Tao, 2004).
properties
IUPAC Name |
benzotriazole-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUHPGALPBINPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357577 | |
Record name | 1-CYANOBENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanobenzotriazole | |
CAS RN |
15328-32-2 | |
Record name | 1-Cyanobenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015328322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-CYANOBENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-benzotriazole-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYANOBENZOTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29GTR2N38B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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